

# CRISPR/Cas9 screening for TIC10g resistance genes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TIC10g    |           |
| Cat. No.:            | B15614431 | Get Quote |

# Application Note & Protocol Topic: CRISPR/Cas9 Genome-Wide Screening to Identify Genes Mediating Resistance to TIC10 (ONC201)

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in oncology research, functional genomics, and the study of drug resistance mechanisms.

### Introduction

TIC10, also known as ONC201, is a first-in-class small molecule imipridone with promising anticancer activity across a range of malignancies, including notoriously difficult-to-treat brain tumors like glioblastoma.[1][2] Its mechanism of action is multifaceted, distinguishing it from conventional cytotoxic agents. ONC201 was initially identified as a compound that induces the transcription of Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL), a protein that selectively triggers apoptosis in cancer cells.[1][3][4]

Subsequent research has elucidated a more complex signaling network. ONC201 functionally inactivates AKT and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which in turn upregulates TRAIL expression.[1][4][5][6] Concurrently, ONC201 activates the integrated stress response (ISR), resulting in the







increased expression of TRAIL's Death Receptor 5 (DR5).[6][7] More recently, the direct molecular targets have been identified as the mitochondrial protease ClpP, which ONC201 allosterically activates, and the dopamine receptor D2 (DRD2), which it antagonizes.[8][9] This combined action on multiple pathways culminates in potent, tumor-selective apoptosis.

Despite its promise, the development of drug resistance remains a significant challenge in cancer therapy. Genome-wide CRISPR/Cas9 loss-of-function screens are powerful, unbiased tools for identifying genes whose inactivation confers a survival advantage in the presence of a therapeutic agent.[8] By systematically knocking out every gene in the genome, this technology allows for the discovery of novel resistance pathways, potential combination therapy targets, and patient stratification biomarkers.

This application note provides a detailed protocol for performing a pooled CRISPR/Cas9 knockout screen to identify genes that mediate resistance to TIC10 (ONC201).

### **TIC10 (ONC201) Signaling Pathway**

The anti-cancer effects of TIC10 (ONC201) are initiated through its interaction with at least two key cellular targets, DRD2 and ClpP, which triggers several downstream signaling cascades culminating in apoptosis. The diagram below illustrates the core mechanisms of action.[7][8]





Click to download full resolution via product page

Caption: TIC10 (ONC201) signaling pathway leading to apoptosis.



### **Experimental Workflow for CRISPR/Cas9 Screen**

The overall workflow involves generating a diverse population of gene-knockout cells, applying drug selection pressure, and identifying the genes whose loss allows cells to survive and proliferate.





Click to download full resolution via product page

Caption: High-level workflow for a positive selection CRISPR/Cas9 screen.



### **Detailed Experimental Protocols**

These protocols are designed for a genome-wide positive selection screen to identify genes conferring resistance to TIC10 (ONC201). A human glioblastoma cell line (e.g., U87MG, A172) is recommended, given the clinical relevance of ONC201 in this cancer type.[2]

## Protocol 1: Generation of a Cas9-Expressing Stable Cell Line

- Transduction: Plate 1 x 10<sup>6</sup> cells in a 6-well plate. Transduce cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., Blasticidin).
- Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., 5-10 μg/mL Blasticidin). The concentration should be predetermined from a kill curve.
- Expansion: Culture the cells under selection pressure for 1-2 weeks, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.
- Validation: Confirm Cas9 expression and activity via Western Blot for the Cas9 protein and a functional assay (e.g., Surveyor assay) using an sgRNA targeting a non-essential gene like AAVS1.
- Cell Banking: Expand the validated Cas9-expressing cell line and create a frozen cell bank.

### **Protocol 2: Lentiviral sgRNA Library Transduction**

- Determine Titer: Perform a titration of the pooled lentiviral sgRNA library on the Cas9expressing cell line to determine the viral volume needed to achieve a multiplicity of infection (MOI) of 0.3-0.5. This low MOI is critical to ensure that most cells receive a single sgRNA.[6]
- Library Transduction: Seed a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 300-500 cells per sgRNA. For a library with 100,000 sgRNAs, this means seeding at least 30-50 million cells.
- Transduce: Add the calculated volume of the viral library to the cells in the presence of polybrene (4-8 μg/mL).



- Selection: 48 hours post-transduction, apply selection (e.g., 1-2 μg/mL puromycin for libraries with a puromycin resistance cassette) for 2-3 days to select for successfully transduced cells.
- Collect T0 Sample: After selection, harvest a representative population of cells (maintaining >300x coverage) to serve as the baseline (T0) reference for sgRNA distribution.

### Protocol 3: TIC10 (ONC201) Drug Selection

- Determine IC50: Prior to the screen, perform a dose-response assay on the Cas9expressing cell line to determine the concentration of TIC10 (ONC201) that inhibits cell growth by 50% (IC50) and 80% (IC80) over a period of 7-14 days.
- Initiate Treatment: Plate the transduced cell library population into two pools: a control pool treated with vehicle (e.g., DMSO) and a treatment pool treated with TIC10 (ONC201) at a concentration around the IC80. Maintain library coverage throughout.
- Maintain Selection: Continue to culture the cells for 14-21 days, passaging as needed and maintaining library coverage and drug concentration. The goal is to allow the small population of resistant cells to grow out.
- Harvest: Once significant cell death is observed in the treatment arm followed by the outgrowth of resistant colonies, harvest the cells from both the control and treated populations.

# Protocol 4: Genomic DNA Extraction and sgRNA Sequencing

- gDNA Extraction: Extract high-quality genomic DNA (gDNA) from the T0, control, and TIC10-treated cell pellets using a commercial kit suitable for large cell numbers. Ensure the amount of starting gDNA maintains library representation (>300x coverage).
- sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR uses primers flanking the sgRNA cassette. The second PCR adds Illumina sequencing adapters and barcodes for multiplexing samples.
- Purification: Purify the final PCR products.



 Sequencing: Quantify and pool the barcoded libraries. Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq), ensuring sufficient read depth to quantify sgRNA abundance accurately (target >200 reads per sgRNA).

### **Protocol 5: Bioinformatic Data Analysis**

- Demultiplexing & Counting: Demultiplex the sequencing data and align reads to the sgRNA library reference file to generate a read count table for each sgRNA in each sample.
- Enrichment Analysis: Use a computational tool like MAGeCK to analyze the sgRNA count data.[9] MAGeCK will normalize the counts, calculate the log-fold change of each sgRNA between the treated and control samples, and determine statistical significance (p-value and FDR) for both individual sgRNAs and at the gene level.
- Identify Hits: Genes with multiple significantly enriched sgRNAs are considered primary candidate resistance genes.

### **Data Presentation and Interpretation**

The output from the bioinformatic analysis should be summarized in a table to facilitate the identification of top candidate genes. A positive selection screen for TIC10 resistance would be expected to enrich for sgRNAs targeting genes whose loss prevents apoptosis or drug action.

Table 1: Hypothetical Results from a CRISPR Screen for TIC10 Resistance



| Gene<br>Rank | Gene<br>Symbol | <b>Descript</b> ion                               | sgRNA<br>Count<br>(Treated<br>) | sgRNA<br>Count<br>(Control<br>) | Enrichm<br>ent<br>Score | p-value | FDR    |
|--------------|----------------|---------------------------------------------------|---------------------------------|---------------------------------|-------------------------|---------|--------|
| 1            | EGFR           | Epiderma<br>I Growth<br>Factor<br>Receptor        | 15,430                          | 120                             | 8.5                     | 1.2e-8  | 2.5e-7 |
| 2            | FOXO3A         | Forkhead<br>Box O3                                | 12,110                          | 95                              | 8.1                     | 5.6e-8  | 8.9e-7 |
| 3            | DRD2           | Dopamin<br>e<br>Receptor<br>D2                    | 9,850                           | 150                             | 7.2                     | 1.1e-7  | 1.5e-6 |
| 4            | BID            | BH3<br>Interactin<br>g Domain<br>Death<br>Agonist | 8,500                           | 210                             | 6.5                     | 4.3e-7  | 4.8e-6 |
| 5            | ATF4           | Activatin g Transcrip tion Factor 4               | 7,600                           | 180                             | 6.3                     | 9.8e-7  | 9.9e-6 |
|              |                |                                                   |                                 |                                 |                         |         |        |
| 15,000       | АСТВ           | Actin<br>Beta                                     | 110                             | 115                             | -0.1                    | 0.85    | 0.92   |

#### Interpretation of Results:

• Top Hits: Genes like EGFR are strong candidates, as EGFR signaling is a known resistance mechanism to ONC201.[10][11][12] Loss of positive regulators of apoptosis or key



components of the drug's mechanism of action, such as FOXO3A, DRD2, or ATF4, would also be expected to confer resistance.

 Pathway Analysis: The list of candidate genes should be subjected to pathway analysis to identify entire signaling cascades that may be involved in TIC10 resistance.

### **Hit Confirmation and Validation**

It is critical to validate the top candidate genes from the primary screen.

- Individual Knockouts: Design 2-3 new, independent sgRNAs for each top candidate gene.
- Generate Knockout Lines: Transduce the Cas9-expressing parental cell line with these individual sgRNAs to create single-gene knockout pools.
- Confirm Knockout: Verify gene knockout at the protein level via Western Blot.
- Functional Assays: Perform cell viability or proliferation assays (e.g., CellTiter-Glo) on the knockout cell pools in the presence of a range of TIC10 (ONC201) concentrations. A rightward shift in the dose-response curve compared to control cells (transduced with a nontargeting sgRNA) confirms the gene's role in resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TIC10/ONC201: a bend in the road to clinical development PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIC10/ONC201—a potential therapeutic in glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIC10 potential cancer drug structure established ecancer [ecancer.org]
- 4. DSpace [repository.upenn.edu]
- 5. oncotarget.com [oncotarget.com]



- 6. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONC201: a new treatment option being tested clinically for recurrent glioblastoma Ralff Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. Found: A Cancer Drug's Mechanism of Action | The Scientist [the-scientist.com]
- 10. CTNI-17. CLINICAL EFFICACY AND PREDICTIVE BIOMARKERS OF ONC201 IN H3 K27M-MUTANT DIFFUSE MIDLINE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chadtough.org [chadtough.org]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [CRISPR/Cas9 screening for TIC10g resistance genes].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614431#crispr-cas9-screening-for-tic10g-resistance-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.